REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:8])[CH2:6][CH3:7].[CH2:10]=[CH2:11].[CH3:12][CH:13]([CH3:16])[CH:14]=O>C1(C)C=CC(S(O)(=O)=O)=CC=1.O.ClCCCl>[CH3:10][C:11]1[C:5](=[O:8])[CH2:6][CH2:7][C:13]([CH3:16])([CH3:14])[CH:12]=1 |f:0.1.2.3|
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Name
|
|
Quantity
|
60.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)C
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
This solution was stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to rise to 20° C.
|
Type
|
CUSTOM
|
Details
|
to give a clear pale orange solution
|
Type
|
CUSTOM
|
Details
|
The mixture was then quenched in a mixture of concentrated hydrochloric acid (65 ml) and ice (330 ml)
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
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Details
|
The organic phase was then washed with 10% (w/v) sodium hydroxide (200 ml)
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Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(CCC(C1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |